1,4-Difluoro-2-nitro-5-propoxybenzene
Description
1,4-Difluoro-2-nitro-5-propoxybenzene is a fluorinated aromatic compound featuring a benzene ring substituted with two fluorine atoms (positions 1 and 4), a nitro group (position 2), and a propoxy group (position 5). The molecular formula is C₉H₈F₂NO₃, with a calculated molecular weight of 215.16 g/mol (based on constituent atomic masses). The propoxy group introduces steric bulk and lipophilicity, while fluorine and nitro groups contribute electron-withdrawing effects, influencing reactivity and stability. This compound is likely used as an intermediate in pharmaceuticals or agrochemicals, leveraging fluorine’s ability to enhance bioavailability and metabolic stability .
Properties
IUPAC Name |
1,4-difluoro-2-nitro-5-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-2-3-15-9-5-6(10)8(12(13)14)4-7(9)11/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEPXUKZDOTUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the deprotonated phenolic oxygen attacks the electrophilic carbon of 1-iodopropane. Key parameters include:
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Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetone enhance reaction rates by stabilizing the transition state.
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Base : Potassium carbonate (K₂CO₃) is typically used to deprotonate the phenol, achieving a reaction yield of 78–85%.
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Temperature : Reflux conditions (80–100°C) for 12–24 hours ensure complete conversion.
Equation :
Purification and Characterization
The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol. Analytical confirmation employs:
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¹H NMR : Aromatic protons appear as doublets at δ 7.5–8.0 ppm, with propoxy methyl groups at δ 1.0–1.2 ppm.
Alternative Method: Nitration of 1,4-Difluoro-5-propoxybenzene
An alternative approach introduces the nitro group after alkoxylation, though this requires precise control over regioselectivity.
Nitration Conditions
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Nitrating Agent : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C.
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Regioselectivity : The propoxy group directs nitration to the ortho position (C-2) due to its electron-donating nature, while fluorine’s electron-withdrawing effect stabilizes the transition state at C-2.
Equation :
Challenges and Yield Optimization
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Byproducts : Over-nitration or para-substitution may occur if temperature exceeds 10°C, reducing yields to 50–60%.
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Solvent Choice : Sulfolane improves selectivity by stabilizing the nitronium ion.
Halogen Exchange Strategies
Patents describe fluorination of chlorinated precursors using alkali metal fluorides, though this is less common for the target compound.
Dichloronitrobenzene Fluorination
Comparative Analysis of Methods
Industrial Scalability and Cost
The alkylation route is preferred for large-scale production due to its reproducibility, though 1-iodopropane costs (~$200/mol) drive research into alternative propylating agents like propanol with Mitsunobu conditions.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-nitro-5-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the nitro group on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Carboxylic Acids: From the oxidation of the propoxy group.
Scientific Research Applications
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives of nitro compounds, including those similar to 1,4-difluoro-2-nitro-5-propoxybenzene. Compounds with electron-withdrawing groups such as nitro groups have shown enhanced activity against various strains of bacteria, including Helicobacter pylori.
- Case Study : A study demonstrated that modifications in the structure of ether derivatives led to improved antimicrobial activity against H. pylori strains, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties .
Cancer Research
The compound's derivatives have been investigated for their cytotoxic effects on cancer cell lines. The introduction of specific substituents has been found to enhance the anticancer activity by inducing apoptosis in cancer cells.
- Case Study : Research highlighted that certain derivatives exhibited significant cytotoxic effects on AGS gastric cancer cells, suggesting potential therapeutic applications .
Chemical Manufacturing
This compound is utilized in various chemical syntheses due to its unique structural properties. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Pharmaceuticals | Used as a precursor in the synthesis of active pharmaceutical ingredients (APIs). |
| Agrochemicals | Acts as an intermediate for developing herbicides and pesticides. |
| Material Science | Employed in creating polymers and other materials with specific chemical properties. |
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-nitro-5-propoxybenzene involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The presence of fluorine atoms and the nitro group can significantly influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,4-Difluoro-2-methoxy-5-nitrobenzene (CAS 66684-63-7)
- Molecular Formula: C₇H₅F₂NO₃
- Molecular Weight : 189.12 g/mol
- Substituents :
- Fluorine at positions 1 and 4.
- Nitro at position 5 (vs. position 2 in the target compound).
- Methoxy at position 2 (vs. propoxy at position 5 in the target).
- Key Differences :
- The nitro and alkoxy positions are swapped , altering electronic and steric effects.
- Methoxy’s shorter chain reduces lipophilicity compared to propoxy.
- Lower molecular weight (189.12 vs. 215.16) due to fewer carbons in the alkoxy group.
- Reactivity : Nitro at position 5 (para to fluorine) may direct electrophiles differently than nitro at position 2 in the target compound.
1,5-Dichloro-3-methoxy-2-nitrobenzene (CAS 74672-01-8)
- Molecular Formula: C₇H₅Cl₂NO₃
- Molecular Weight : 222.03 g/mol
- Substituents :
- Chlorine at positions 1 and 5.
- Methoxy at position 3.
- Nitro at position 2.
- Key Differences :
- Chlorine replaces fluorine , increasing molecular weight and altering electronegativity (Cl: 3.0 vs. F: 4.0).
- Chlorine’s larger atomic radius may sterically hinder reactions compared to fluorine.
- Methoxy at position 3 creates distinct electronic effects vs. propoxy at position 5 in the target.
- Applications : Likely used in dye synthesis or as a pesticide intermediate due to chlorine’s stability.
2-Nitro-1,4-phenylenediamine (CAS 12880-1A)
- Molecular Formula : C₆H₇N₃O₂
- Molecular Weight : 153.13 g/mol
- Substituents :
- Nitro at position 2.
- Amine groups at positions 1 and 4 (vs. fluorine in the target compound).
- Key Differences :
- Reactivity : Nitro reduction (e.g., via SnCl₂·2H₂O) yields unstable diamines, requiring immediate use in subsequent steps .
Data Table: Comparative Analysis
EWG = Electron-Withdrawing Group; OPr = Propoxy; OMe = Methoxy
Research Findings and Key Insights
- Synthetic Routes : Reduction of nitro groups (e.g., using SnCl₂) is a common step for generating diamines, but stability issues necessitate immediate use of intermediates .
- Substituent Effects :
- Applications :
- Propoxy-containing compounds are favored in drug design for improved membrane permeability.
- Chlorinated analogs (e.g., 1,5-dichloro derivatives) may excel in agrochemicals due to enhanced stability .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1,4-Difluoro-2-nitro-5-propoxybenzene in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Ensure local exhaust ventilation to avoid inhalation of dust or vapors. Install emergency eyewash stations and safety showers. Store the compound in a cool, dry area away from incompatible substances (e.g., strong oxidizers). Refer to Safety Data Sheets (SDS) for spill management, which recommends neutralization with inert absorbents and disposal via hazardous waste protocols .
Q. How can researchers synthesize this compound, and what intermediates are involved?
- Methodological Answer : A plausible route involves nitration and alkoxylation of a difluorobenzene precursor. For example, nitro groups can be introduced via electrophilic aromatic substitution under controlled acidic conditions. Propoxy groups may be added using a nucleophilic substitution reaction with 1-bromopropane. Intermediates like 1,4-difluoro-2-nitrobenzene should be monitored via TLC (as in ) to track reaction progress. Post-synthesis purification may require column chromatography or recrystallization .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use NMR to resolve fluorine environments and NMR to confirm propoxy chain integration.
- IR : Identify nitro (1520–1350 cm) and ether (1250–1050 cm) functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS can verify molecular weight (CHFNO) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the nitro and propoxy groups in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, highlighting the nitro group’s electrophilic nature and the propoxy group’s steric effects. Software like Gaussian or ORCA can simulate reaction pathways, such as nitro reduction (e.g., to an amine) or ether cleavage. Compare computed vibrational spectra with experimental IR data to validate models .
Q. What strategies optimize the reduction of the nitro group while preserving the fluorine substituents?
- Methodological Answer : Catalytic hydrogenation (H, Pd/C) risks defluorination. Alternative methods include:
- Tin(II) chloride reduction : Use SnCl·2HO in ethanol under reflux (75°C, 5–7 hours), followed by alkaline workup to stabilize the amine product (as in ).
- Zinc/Ammonium chloride : Mild conditions minimize side reactions. Monitor pH to prevent fluorine loss .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Methodological Answer : Conduct accelerated stability studies using TGA/DSC to assess thermal degradation thresholds. Store in aprotic solvents (e.g., DMSO or acetonitrile) at –20°C to retard hydrolysis. Periodically analyze via HPLC to detect decomposition products like nitroso derivatives or fluorophenols .
Q. How can researchers resolve contradictions in synthetic yields reported across studies?
- Methodological Answer : Systematically vary parameters (e.g., reaction time, catalyst loading) using Design of Experiments (DoE). Compare with literature protocols (e.g., ’s SnCl method) to identify critical factors like moisture sensitivity or competing side reactions. Replicate studies under inert atmospheres (N/Ar) to isolate variables .
Q. What role does this compound play in designing fluorinated pharmaceuticals or materials?
- Methodological Answer : The nitro group serves as a precursor for amines in drug intermediates (e.g., benzodiazepine analogs in ). Fluorine enhances metabolic stability and bioavailability. Explore applications in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
